(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine
Overview
Description
“(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine” is a chemical compound with the molecular formula C14H12N2O3 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of “(E)-2-((4-(2-Nitrovinyl)benzyl)oxy)pyridine” is represented by the formula C14H12N2O3 .Chemical Reactions Analysis
The chemical reactions involving pyridines are diverse and complex. The remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction has been reported as a method for introducing various functional groups on the pyridine scaffold .Scientific Research Applications
Configurational Dynamics in Derivatives from 2-Pyridinecarboxaldehyde
(E)-4-nitro-N′-(pyridine-2-ylmethylene)benzohydrazide, a derivative from 2-pyridinecarboxaldehyde, demonstrates E/Z isomerization upon ultraviolet radiation exposure. This photoisomerization, tracked through NMR, highlights the compound's potential in molecular machines and electronic devices. The structure was determined using FT-IR, NMR, and X-ray diffraction, comparing experimental values to theoretical models (Gordillo et al., 2016).
Pyridine-Based Nitronyl Nitroxide Biradicals
Novel pyridine-based nitronyl nitroxide biradicals have been synthesized and analyzed through ESR and UV-vis spectroscopy. These compounds, displaying strong intramolecular exchange coupling and temperature-dependent triplet ground state or near-degeneracy with the singlet state, are significant for their potential applications in electronic materials (Rajadurai et al., 2003).
Fluorescent Probe for Sulfite Ion
A dipyridyltriphenylamine derivative, (E)-4-(2-nitrovinyl)-N,N-bis(4-(pyridin-4-yl)-phenyl)aniline, has been developed as a fluorescent probe for sulfite ion detection, particularly in the food industry. Its ability to emit far-red to near-infrared emission under various conditions suggests potential uses in luminescent functional materials (Wu et al., 2017).
Modification of Electrophilic Center and Nonleaving Group Substituents
A study on pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates reveals insights into reaction mechanisms influenced by modifying the electrophilic center and substituents. This research contributes to understanding the dynamics of these reactions in organic chemistry (Um et al., 2006).
Oxidative Photoredox Catalysis in Pyridine Synthesis
A study explored the use of Eosin Y, an organic dye, as a photoredox catalyst in synthesizing 2,4,6-trisubstituted pyridines. This method, which uses visible light and molecular oxygen, provides a novel approach to synthesizing these compounds at ambient temperatures (Rohokale et al., 2016).
Synthesis of Prazoles for GERD Treatment
2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, relevant to prazole-based GERD treatments, were synthesized through a modified process. This research contributes to the development of medications for gastric acid-related diseases (Gilbile et al., 2017).
Derivatives for Mechanofluorochromism and Aggregation-Induced Emission
Research on derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide explores their potential in mechanofluorochromism and aggregation-induced emission. This is significant for the development of novel photoluminescent materials (Weng et al., 2018).
properties
IUPAC Name |
2-[[4-[(E)-2-nitroethenyl]phenyl]methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-16(18)10-8-12-4-6-13(7-5-12)11-19-14-3-1-2-9-15-14/h1-10H,11H2/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVRUVFEBTUFKU-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227315 | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936342-26-6 | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936342-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-[(1E)-2-Nitroethenyl]phenyl]methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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